molecular formula C15H19N3OS B13926242 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Cat. No.: B13926242
M. Wt: 289.4 g/mol
InChI Key: AEAHYZOGXOIYRC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylamino group substituted with dimethyl groups and a thiazolyl group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation Reaction: The thiazole derivative is then reacted with 2,4-dimethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions could occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Electrophilic substitution reactions might involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction might produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-acetamide: Similar structure but with an acetamide group instead of a propionamide group.

    2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-butyramide: Similar structure but with a butyramide group instead of a propionamide group.

Uniqueness

The uniqueness of 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C15H19N3OS/c1-9-5-6-13(10(2)7-9)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19)

InChI Key

AEAHYZOGXOIYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C)C

Origin of Product

United States

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